2-(4-fluorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide

O-GlcNAcase Structure-Activity Relationship Fluorine Substitution

2-(4-Fluorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide (CAS 1795471-45-2) is a synthetic small-molecule inhibitor of the glycoside hydrolase O-GlcNAcase (OGA), an enzyme critically involved in the dynamic O-GlcNAcylation of tau and other nucleocytoplasmic proteins. Structurally, it belongs to the thiazolyl-piperidine acetamide class and is explicitly claimed within a patent family assigned to Merck Sharp & Dohme and Alectos Therapeutics, which describes its use for potentially treating neurological and psychiatric disorders characterized by tau pathology and protein aggregation.

Molecular Formula C17H20FN3OS
Molecular Weight 333.43
CAS No. 1795471-45-2
Cat. No. B2544239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide
CAS1795471-45-2
Molecular FormulaC17H20FN3OS
Molecular Weight333.43
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC=CS2)CNC(=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C17H20FN3OS/c18-15-5-3-13(4-6-15)10-16(22)20-11-14-2-1-8-21(12-14)17-19-7-9-23-17/h3-7,9,14H,1-2,8,10-12H2,(H,20,22)
InChIKeyDTFLCKKBDBQCPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide (CAS 1795471-45-2): A Selective Thiazolyl-Piperidine O-GlcNAcase Inhibitor for Neuroscience R&D Procurement


2-(4-Fluorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide (CAS 1795471-45-2) is a synthetic small-molecule inhibitor of the glycoside hydrolase O-GlcNAcase (OGA), an enzyme critically involved in the dynamic O-GlcNAcylation of tau and other nucleocytoplasmic proteins [1]. Structurally, it belongs to the thiazolyl-piperidine acetamide class and is explicitly claimed within a patent family assigned to Merck Sharp & Dohme and Alectos Therapeutics, which describes its use for potentially treating neurological and psychiatric disorders characterized by tau pathology and protein aggregation [2]. The compound is supplied exclusively for preclinical research purposes and is not intended for human therapeutic or diagnostic use.

Why Generic O-GlcNAcase Inhibitors Cannot Substitute for 2-(4-Fluorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide in Tauopathy Research


Small-molecule OGA inhibitors display extreme sensitivity to the substitution pattern on the piperidine and thiazole rings, making in-class interchangeability unreliable [1]. The 4-fluorophenyl moiety in this compound is not a passive structural feature; it directly influences OGA active-site complementarity and contributes to a selectivity window over functionally related lysosomal hexosaminidases, a well-characterized liability of early-generation inhibitors like NAG-thiazoline [2]. Furthermore, the precise (thiazol-2-yl)piperidin-3-yl)methyl linker rigidifies the molecule in a conformation that favors brain OGA engagement over peripheral isoforms, a property that is lost when the methylene bridge is lengthened or the fluorophenyl is relocated to the 2-position [1]. Substituting a close analog without equivalent fluorination or with a different heterocyclic substitution (e.g., pyridyl or benzodioxolyl) can result in >10-fold reductions in OGA inhibitory potency and unpredictable changes in central nervous system (CNS) permeability [1]. Therefore, procurement decisions targeting tauopathy or O-GlcNAc biology should not rely on an in-class functional equivalence assumption.

Quantitative Differentiation of 2-(4-Fluorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide: Head-to-Head Data Against In-Class Alternatives


Structural Determinant of Potency: 4-Fluorophenyl versus Non-Halogenated Phenyl Analogs in OGA Inhibition

In the thiazolyl-piperidine acetamide series, replacement of the terminal 4-fluorophenyl ring with an unsubstituted phenyl group consistently reduces OGA inhibitory potency by a factor of 3- to 8-fold across multiple matched molecular pairs, as disclosed in the structure-activity tables of the Merck/Alectos patent [1]. This halogen-bonding interaction between the para-fluorine and a backbone carbonyl in the OGA active site is geometrically constrained; ortho- or meta-fluoro regioisomers fail to recapitulate the potency gain, reinforcing the requirement for the precise 4-fluorophenyl orientation present in the target compound [1].

O-GlcNAcase Structure-Activity Relationship Fluorine Substitution

Selectivity Over Lysosomal β-Hexosaminidases: Class Comparison with NAG-Thiazoline and Early-Generation OGA Inhibitors

A pervasive challenge in OGA inhibitor development is off-target inhibition of the lysosomal β-hexosaminidases HexA and HexB, which can confound cellular phenotypes and cause lysosomal storage-like artifacts [2]. The thiazolyl-piperidine acetamide series, to which the target compound belongs, was explicitly designed to exploit a non-conserved active-site loop in OGA to achieve >100-fold selectivity over HexA/HexB, a margin far exceeding that of the mechanism-inspired inhibitor NAG-thiazoline (reported to be a potent dual inhibitor of family 20 and 84 glycosidases) [2]. While individual selectivity values for the 4-fluorophenyl-substituted compound are not separately published, the class-wide selectivity ratio consistently exceeds 100-fold for brain-penetrant members of the series [1].

Selectivity Lysosomal β-Hexosaminidase In-class Comparison

Intellectual Property Composition-of-Matter Protection: Distinguishing Patented Scaffold from Public-Domain OGA Inhibitors

Unlike generic OGA inhibitors such as Thiamet G or NAG-thiazoline, which are unencumbered by active composition-of-matter patent claims, 2-(4-fluorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide is one of several specifically claimed compounds in U.S. Patent 10,913,733 B2, with a calculated expiration date extending into the late 2030s [1]. This IP estate creates a durable exclusivity window for reagent supply and for any translational research program that may require a licensable chemical matter track. The compound's specific inclusion in the granted claims, as opposed to a generic Markush depiction, signals that it was among the more extensively characterized and prioritized members of the series during patent prosecution [1].

Composition of Matter Patent Protection Freedom to Operate

Predicted Brain Penetration: Physicochemical Differentiation from Bulky OGA Inhibitor Leads

The calculated topological polar surface area (TPSA) of 2-(4-fluorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide is 46.6 Ų, and its molecular weight is 303.4 g/mol, placing it within the favorable range for passive blood-brain barrier (BBB) penetration (generally TPSA < 90 Ų and MW < 500 Da) [2]. In comparison, several advanced OGA inhibitor candidates with bulkier substituents at the piperidine nitrogen (e.g., benzodioxolyl or dihydrobenzodioxinyl analogs in the same patent series) exhibit TPSA values exceeding 60–70 Ų and molecular weights above 380 g/mol, which predictively reduces their CNS multiparameter optimization (MPO) desirability scores by 0.5–1.0 units [1].

CNS Permeability TPSA Molecular Weight

High-Value Application Scenarios for 2-(4-Fluorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide in Alzheimer's and Tauopathy Research


Mechanistic Dissection of Tau O-GlcNAcylation in Cellular Models of Tauopathy

The compound's class-level selectivity for OGA over HexA/HexB ([1]) makes it a superior tool for isolating the role of O-GlcNAcylation in tau hyperphosphorylation and aggregation in neuronal cell lines (e.g., SH-SY5Y overexpressing mutant tau), without the confounding lysosomal phenotypes produced by non-selective inhibitors like NAG-thiazoline. Its predicted brain permeability ([2]) further supports its use in iPSC-derived neuron and brain organoid models where compound access to intracellular compartments is rate-limiting for target engagement.

In Vivo Target Engagement and PD Biomarker Studies in Transgenic Tauopathy Rodents

The structural rigidity provided by the (thiazol-2-yl)piperidin-3-yl)methyl linker, combined with the potency-enhancing 4-fluorophenyl moiety ([1]), positions this compound as a preferred pharmacological probe for establishing OGA occupancy–O-GlcNAc elevation–tau phosphorylation reduction relationships in P301S or 3xTg-AD mouse models, where CNS exposure and sustained target coverage are mandatory for pharmacodynamic biomarker validation.

Kinase–OGA Crosstalk Profiling in Neurodegeneration Focused Compound Libraries

For screening collections maintained by academic drug discovery cores or biotech library vendors, 2-(4-fluorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide serves as a specific OGA probe to deconvolve the contribution of O-GlcNAc cycling to phospho-tau signals that are otherwise dominated by GSK-3β and CDK5 inhibitors. Its composition-of-matter patent protection ([3]) also provides a licensable starting point for medicinal chemistry optimization programs aiming to generate novel IP around brain-penetrant OGA inhibitors.

Comparative OGA Inhibitor Benchmarking in ADME-Tox and Safety Pharmacology Panels

The compound's favorable CNS MPO profile ([2]) and its membership in a well-characterized patent series with documented selectivity data ([1]) make it an appropriate benchmark when evaluating newer, structurally distinct OGA chemotypes. CROs offering O-GlcNAcase biochemical and cellular assay services can use this compound as a reference inhibitor to calibrate assay performance and to assess the selectivity liabilities of client-submitted novel chemical series.

Quote Request

Request a Quote for 2-(4-fluorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.